Cas no 904085-81-0 (2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dione)

2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dione 化学的及び物理的性質
名前と識別子
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- 2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dione
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- MDL: MFCD00245420
- インチ: 1S/C16H10O3S/c17-13(8-7-10-4-3-9-20-10)14-15(18)11-5-1-2-6-12(11)16(14)19/h1-9,14H
- InChIKey: WYYMSALUPHICCK-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=CC=C2)C(=O)C1C(=O)C=CC1SC=CC=1
2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB161699-5 g |
2-(3-(2-Thienyl)prop-2-enoyl)indane-1,3-dione |
904085-81-0 | 5 g |
€377.50 | 2023-07-20 | ||
abcr | AB161699-10 g |
2-(3-(2-Thienyl)prop-2-enoyl)indane-1,3-dione |
904085-81-0 | 10 g |
€482.50 | 2023-07-20 | ||
TRC | E169615-1mg |
2-[(E)-3-(2-Thienyl)-2-propenoyl]-1H-indene-1,3(2H)-dione |
904085-81-0 | 1mg |
$ 80.00 | 2022-06-05 | ||
abcr | AB161699-10g |
2-(3-(2-Thienyl)prop-2-enoyl)indane-1,3-dione; . |
904085-81-0 | 10g |
€482.50 | 2024-06-10 | ||
A2B Chem LLC | AI77718-5mg |
2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione |
904085-81-0 | >90% | 5mg |
$214.00 | 2024-05-20 | |
A2B Chem LLC | AI77718-10mg |
2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione |
904085-81-0 | >90% | 10mg |
$240.00 | 2024-05-20 | |
A2B Chem LLC | AI77718-1mg |
2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione |
904085-81-0 | >90% | 1mg |
$201.00 | 2024-05-20 | |
abcr | AB161699-1 g |
2-(3-(2-Thienyl)prop-2-enoyl)indane-1,3-dione |
904085-81-0 | 1 g |
€211.30 | 2023-07-20 | ||
abcr | AB161699-1g |
2-(3-(2-Thienyl)prop-2-enoyl)indane-1,3-dione; . |
904085-81-0 | 1g |
€211.30 | 2024-06-10 | ||
TRC | E169615-2.5mg |
2-[(E)-3-(2-Thienyl)-2-propenoyl]-1H-indene-1,3(2H)-dione |
904085-81-0 | 2.5mg |
$ 155.00 | 2022-06-05 |
2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dione 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dioneに関する追加情報
Introduction to 2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dione (CAS No. 904085-81-0)
2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dione, identified by its Chemical Abstracts Service (CAS) number 904085-81-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This heterocyclic compound features a conjugated system comprising an indene core fused with a thiophene ring, linked via an acryloyl group. The presence of multiple reactive sites, including the α,β-unsaturated carbonyl functionality and the electron-deficient thiophene moiety, makes it a versatile scaffold for further derivatization and functionalization.
The molecular structure of 2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dione can be described as a fusion of an indene ring system with a thiophene derivative, connected through an acryloyl group. This arrangement imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various applications in medicinal chemistry. The indene moiety is known for its aromatic stability and potential π-conjugation capabilities, while the thiophene ring contributes electron-withdrawing effects and can participate in hydrogen bonding interactions. The acryloyl group serves as a reactive handle for further chemical modifications, such as condensation reactions or nucleophilic additions.
In recent years, there has been growing interest in exploring the pharmacological potential of thiophene-containing heterocycles, particularly those with structural motifs similar to 2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dione. These compounds have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of indene-thiophene hybrids have shown promising activity against various drug-resistant bacterial strains due to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The acryloyl group in this molecule further enhances its utility as a pharmacophore by allowing for selective interactions with biological targets.
One of the most compelling aspects of 2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dione is its potential as a building block for the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules that exhibit enhanced binding affinity and selectivity towards specific biological receptors. For example, modifications at the acryloyl position can introduce polar or charged groups that improve solubility and membrane permeability, critical factors for drug bioavailability. Additionally, the conjugated system of this compound allows for efficient energy transfer processes, making it a candidate for applications in photodynamic therapy or as a photosensitizer.
The synthesis of 2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dione involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include Friedel-Crafts alkylation to introduce the indene core, followed by cross-coupling reactions to incorporate the thiophene ring. The final step often involves acylation or enolization to establish the acryloyl functionality. Advanced techniques such as palladium-catalyzed coupling reactions and transition-metal-mediated transformations have been employed to achieve high yields and regioselectivity in these processes. These synthetic strategies not only demonstrate the compound's synthetic accessibility but also underscore its versatility as a chemical probe.
In terms of biological activity, preliminary studies on derivatives of 904085-81-0 have revealed intriguing properties that warrant further investigation. For instance, certain analogs have demonstrated inhibitory effects on enzymes involved in cancer cell proliferation and angiogenesis. The electron-deficient thiophene ring has been shown to modulate kinase activity by competing with ATP binding or by inducing conformational changes in target proteins. Moreover, the acryloyl group can serve as a scaffold for covalent drug delivery systems where it reacts selectively with nucleophilic residues on biomolecules such as proteins or DNA.
The computational modeling of 904085-81-0 has provided valuable insights into its interactions with biological targets. Molecular docking studies have identified potential binding pockets on enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammatory diseases. By fine-tuning the substituents on the indene-thiophene core, researchers can optimize binding affinities and minimize off-target effects. These computational approaches complement experimental efforts by predicting structural rearrangements and energetic contributions during ligand-receptor interactions.
The role of 904085-81-0 in drug discovery extends beyond its direct pharmacological activity; it also serves as a template for library design and high-throughput screening (HTS) campaigns. Its rigid framework allows for systematic variations at multiple positions without compromising overall structural integrity—a crucial factor in generating diverse chemical libraries for screening purposes. Pharmaceutical companies have utilized similar scaffolds to identify lead compounds that exhibit desirable therapeutic profiles across multiple disease indications.
The environmental impact of synthesizing and utilizing 904085-81-0 must also be considered within sustainable chemistry frameworks . Efforts are underway to develop greener synthetic routes that minimize waste generation and energy consumption . For example, catalytic methods that employ recyclable ligands or solvent-free reactions are being explored to enhance atom economy . Additionally, biodegradable derivatives could be designed to reduce ecological persistence after administration.
Future directions in research involving 904085-81-0 may include exploring its role in emerging therapeutic modalities such as targeted drug delivery systems or nanomedicine applications . Nanoparticles functionalized with this compound could enhance drug penetration across biological barriers or improve therapeutic efficacy through controlled release mechanisms . Furthermore, its photochemical properties make it an interesting candidate for developing next-generation phototherapeutic agents that combine chemotherapy with light-based treatments.
In conclusion, 904085-81-0 represents a fascinating compound with significant potential across multiple domains of pharmaceutical research . Its unique structural features offer opportunities for designing novel therapeutics targeting various diseases, while its synthetic accessibility allows researchers to explore diverse chemical space efficiently . As our understanding of molecular interactions advances, so too will our ability to harness this compound's full therapeutic promise—driving innovation both at academic institutions and pharmaceutical companies alike.
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